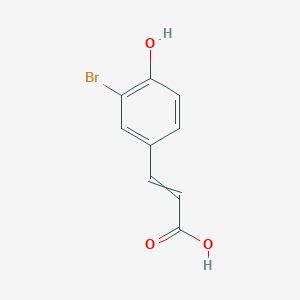
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an ethylphenyl group attached to the guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2-ethylphenyl isocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
化学反応の分析
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of new guanidine derivatives with different functional groups.
科学的研究の応用
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator. It may interact with specific biological targets, influencing biochemical pathways.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity. It may be used in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials. It may be incorporated into polymers or coatings to impart specific properties.
作用機序
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can affect various biochemical pathways, leading to the desired biological or therapeutic effects. The specific molecular targets and pathways involved depend on the context of its application.
類似化合物との比較
Similar Compounds
- 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide
- Ethyl [(4,6-dimethylpyrimidin-2-yl)oxy]acetate
- tert-Butyl (2-(4,6-dimethylpyrimidin-2-yl)ethyl)carbamate
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine is unique due to its specific structural features, such as the combination of a dimethylpyrimidine ring and an ethylphenyl group attached to the guanidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, highlighting its potential for specialized uses.
特性
分子式 |
C15H19N5 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine |
InChI |
InChI=1S/C15H19N5/c1-4-12-7-5-6-8-13(12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) |
InChIキー |
MNXHLAITEKXHPP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |
異性体SMILES |
CCC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/N |
正規SMILES |
CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)
![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)

![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)


![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)

![7-hydroxy-1,3-dimethyl-6-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)


